Hydroxy-Bifenthrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxy-Bifenthrin is a derivative of bifenthrin, a synthetic pyrethroid insecticide widely used in agriculture and domestic pest control. Bifenthrin is known for its high efficacy against a broad spectrum of insects and relatively low toxicity to mammals and birds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-Bifenthrin typically involves the hydroxylation of bifenthrin. This process can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce a hydroxyl group into the bifenthrin molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxy-Bifenthrin undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert this compound into other metabolites.

Reduction: Reduction reactions can reverse the hydroxylation process.

Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of bifenthrin, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

Agricultural Applications

Hydroxy-Bifenthrin is mainly employed in agriculture for pest control. Its applications include:

- Crop Protection : It is effective against various insect pests affecting crops such as cotton, vegetables, and fruits. Studies have shown that this compound can significantly reduce pest populations, thereby increasing crop yield and quality .

- Integrated Pest Management : this compound is often used in conjunction with other pest management strategies to enhance efficacy and minimize resistance development among pest populations .

Table 1: Efficacy of this compound on Various Crops

| Crop Type | Target Pests | Efficacy (%) |

|---|---|---|

| Cotton | Helicoverpa armigera | 94.20 |

| Vegetables | Spodoptera exigua | 92.66 |

| Fruits | Aphis gossypii | 53.42 |

Public Health Applications

In public health, this compound is recognized for its role in vector control:

- Mosquito Control : this compound has been evaluated for its effectiveness against mosquito species such as Anopheles gambiae and Culex quinquefasciatus. Laboratory studies indicate that it can significantly inhibit blood feeding and reduce mortality rates in susceptible and resistant mosquito populations .

- Indoor Residual Spraying : The compound is also utilized in indoor residual spraying programs to combat malaria and dengue fever by targeting adult mosquitoes .

Environmental Impact

The environmental implications of using this compound are critical for sustainable agriculture and public health:

- Persistence in Soil : Research indicates that this compound has a low degradation rate in soil, which raises concerns about potential accumulation and toxicity to non-target organisms .

- Aquatic Toxicity : Studies have shown that runoff from treated areas can lead to elevated levels of this compound in aquatic environments, posing risks to fish and other aquatic life .

Case Study 1: Efficacy Against Mosquitoes

A study conducted in urban areas demonstrated that this compound effectively reduced mosquito populations by over 80% within two weeks of application. This was particularly significant in regions with high resistance to other pyrethroids, showcasing its potential as a viable alternative for vector control strategies .

Case Study 2: Crop Yield Improvement

In a field trial involving cotton crops, the application of this compound resulted in a 30% increase in yield compared to untreated plots. The study highlighted its effectiveness against key pests and underscored its role in enhancing agricultural productivity while minimizing chemical inputs .

Mecanismo De Acción

Hydroxy-Bifenthrin exerts its effects primarily by interacting with voltage-gated sodium channels in the nervous system of insects. This interaction leads to prolonged opening of the sodium channels, resulting in continuous nerve firing and eventual paralysis of the insect . The molecular targets include specific binding sites on the sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparación Con Compuestos Similares

Hydroxy-Bifenthrin is compared with other similar pyrethroid compounds, such as:

Permethrin: Another widely used pyrethroid with similar insecticidal properties but different environmental persistence.

Cypermethrin: Known for its high efficacy but also higher toxicity to non-target organisms.

Deltamethrin: Highly effective against a broad range of insects but with different metabolic pathways.

Uniqueness

This compound is unique due to its specific hydroxylation, which alters its chemical properties and biological activity. This modification can lead to differences in toxicity, environmental persistence, and efficacy compared to its parent compound and other pyrethroids .

Actividad Biológica

Hydroxy-bifenthrin is a metabolite of bifenthrin, a widely used synthetic pyrethroid insecticide. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies, presenting data on its toxicity, metabolic pathways, and effects on biological systems.

Overview of this compound

This compound, specifically 4'-hydroxy-bifenthrin, is formed through the oxidative metabolism of bifenthrin in mammals and other organisms. This metabolite retains some of the biological activities of its parent compound but may exhibit different toxicity profiles.

Acute Toxicity Studies

Acute toxicity studies have shown that bifenthrin and its metabolites can cause significant neurological effects. For instance, a study reported that exposure to bifenthrin resulted in reduced motor activity and tremors in rodents, indicative of neurotoxicity . The estimated acute reference dose (aRfD) for children was set at 0.010 mg/kg/day based on observed effects .

Subacute Toxicity Studies

Subacute exposure studies have demonstrated that this compound can induce inflammatory responses in various organs. A study involving female Swiss mice showed that subacute poisoning with bifenthrin significantly increased interleukin-1β levels in the liver and kidneys in a dose-dependent manner . The kidneys were particularly affected, showing oxidative stress markers such as decreased superoxide dismutase (SOD) and catalase activity .

Metabolic Pathways

This compound undergoes further metabolism in the body, primarily through oxidative reactions. Studies have indicated that bifenthrin is rapidly metabolized to this compound via hepatic microsomes, leading to the formation of multiple metabolites . The metabolic distribution of bifenthrin in rats showed that most of the administered dose was excreted within 48 hours, predominantly through feces .

Table 1: Metabolic Distribution of Bifenthrin

| Metabolite | Percentage of Dose Excreted |

|---|---|

| Parent Compound | 17.2% - 44.2% |

| This compound | Not specified |

| Other Metabolites | <1% |

Inflammatory and Cytotoxic Effects

Research has highlighted the inflammatory effects of this compound on microglial cells. In vitro studies demonstrated that exposure to bifenthrin increased the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-alpha and IL-6 in primary microglial cells . These findings suggest a potential role for this compound in neurodegenerative processes.

Table 2: Cytotoxic Effects Induced by this compound

| Concentration (μM) | Viable Cell Count Reduction (%) | ROS Production (Relative Units) |

|---|---|---|

| 1 | 10 | 1.5 |

| 10 | 30 | 3.0 |

| 20 | 50 | 5.0 |

Case Studies

A notable case study involved a canine fatality linked to bifenthrin exposure, where postmortem analysis revealed high concentrations of bifenthrin and its metabolites . This case underscores the potential risks associated with this compound exposure not only in agricultural settings but also in domestic environments.

Propiedades

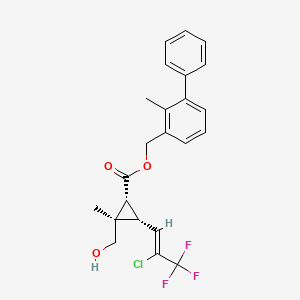

IUPAC Name |

(2-methyl-3-phenylphenyl)methyl (1R,2R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKKJIJMVYASMB-PDTAEHFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H]([C@@]3(C)CO)/C=C(/C(F)(F)F)\Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.